butan-2-yl 2-hydroxypropanoate
Overview
Description
Butan-2-yl 2-hydroxypropanoate, also known as sec-butyl lactate, is an organic compound with the molecular formula C7H14O3. It is an ester derived from the reaction between butan-2-ol and lactic acid. This compound is known for its pleasant odor and is used in various applications, including as a solvent and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butan-2-yl 2-hydroxypropanoate can be synthesized through the esterification of butan-2-ol with lactic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
CH3CH2CH(OH)CH3+CH3CH(OH)COOH→CH3CH2CH(OCOCH(OH)CH3)+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with an acid catalyst. The ester is then separated from the reaction mixture through distillation, and any unreacted starting materials are recycled back into the reactor .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2-hydroxypropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butan-2-ol and lactic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butan-2-ol and lactic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Butan-2-yl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of butan-2-yl 2-hydroxypropanoate involves its interaction with biological molecules. As an ester, it can undergo hydrolysis to release butan-2-ol and lactic acid, which can then participate in various metabolic pathways. The compound may also interact with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Butan-2-yl 2-hydroxypropanoate can be compared with other esters derived from lactic acid, such as:
Ethyl lactate: Similar in structure but derived from ethanol and lactic acid.
Methyl lactate: Derived from methanol and lactic acid.
Propyl lactate: Derived from propanol and lactic acid.
Each of these compounds has unique properties and applications, but this compound is particularly noted for its pleasant odor and use as a solvent .
Properties
IUPAC Name |
butan-2-yl 2-hydroxypropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-5(2)10-7(9)6(3)8/h5-6,8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHQMSLDUXOQEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864837 | |
Record name | Propanoic acid, 2-hydroxy-, 1-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18449-60-0 | |
Record name | 1-Methylpropyl 2-hydroxypropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18449-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-butyl lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018449600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-hydroxy-, 1-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-hydroxy-, 1-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D,L-sec-butyl D,L-lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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